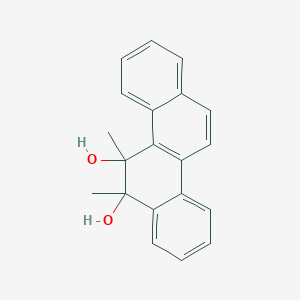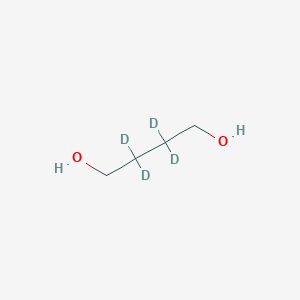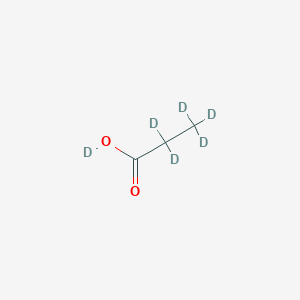
5,6-Dimethylchrysene-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylchrysene-5,6-diol, also known as DMCD, is a polycyclic aromatic hydrocarbon (PAH) that has been of increasing interest in scientific research due to its potential applications in various fields. DMCD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 266.33 g/mol.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylchrysene-5,6-diol is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 5,6-Dimethylchrysene-5,6-diol has been shown to increase the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
5,6-Dimethylchrysene-5,6-diol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of caspase enzymes. 5,6-Dimethylchrysene-5,6-diol has also been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to the accumulation of DNA damage and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,6-Dimethylchrysene-5,6-diol in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. 5,6-Dimethylchrysene-5,6-diol is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using 5,6-Dimethylchrysene-5,6-diol is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6-Dimethylchrysene-5,6-diol, including the development of more efficient synthesis methods, the investigation of its anti-cancer properties in vivo, and the exploration of its potential applications in other fields, such as materials science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethylchrysene-5,6-diol and its potential toxicity.
Synthesemethoden
5,6-Dimethylchrysene-5,6-diol can be synthesized through several methods, including the oxidation of 5,6-dimethylchrysene using potassium permanganate or sodium dichromate, and the reduction of 5,6-dimethylchrysene-5,6-dione using sodium borohydride or lithium aluminum hydride. The yield of 5,6-Dimethylchrysene-5,6-diol can vary depending on the method used, with the highest yield reported using the oxidation method with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylchrysene-5,6-diol has been studied for its potential applications in various fields, including as a fluorescent probe for DNA, a photosensitizer for photodynamic therapy, and a precursor for the synthesis of other compounds. 5,6-Dimethylchrysene-5,6-diol has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
16218-45-4 |
|---|---|
Produktname |
5,6-Dimethylchrysene-5,6-diol |
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
5,6-dimethylchrysene-5,6-diol |
InChI |
InChI=1S/C20H18O2/c1-19(21)17-10-6-5-9-15(17)16-12-11-13-7-3-4-8-14(13)18(16)20(19,2)22/h3-12,21-22H,1-2H3 |
InChI-Schlüssel |
AGXVXVZQRWXDQZ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C(C1(C)O)C4=CC=CC=C4C=C3)O |
Synonyme |
5,6-Dihydro-5,6-dimethyl-5,6-chrysenediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















